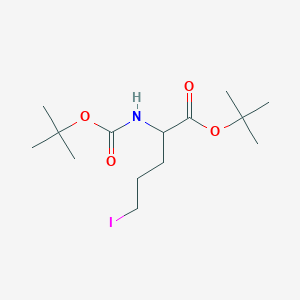
(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide is an organozinc compound widely used in organic synthesis. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. This compound is characterized by the presence of a zinc atom bonded to a phenyl ring substituted with chlorine and trifluoromethyl groups, as well as a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-Chloro-3-(trifluoromethyl)phenyl bromide+Zn→(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the phenyl ring of the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-3-(trifluoromethyl)phenyl)Magnesium bromide: Another organometallic compound used in similar cross-coupling reactions.
(4-Chloro-3-(trifluoromethyl)phenyl)Boronate: Used in Suzuki-Miyaura coupling reactions but involves boron instead of zinc.
Uniqueness
(4-Chloro-3-(trifluoromethyl)phenyl)Zinc bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. Its zinc center provides distinct reactivity compared to magnesium and boron analogs, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H3BrClF3Zn |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-2-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
MNEYOYVYPYQSPJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=[C-]1)C(F)(F)F)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
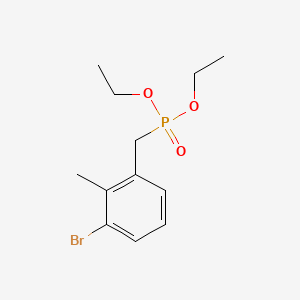

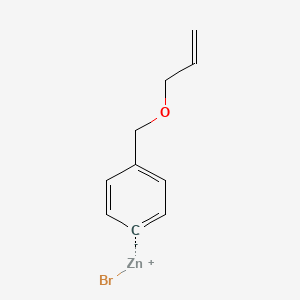

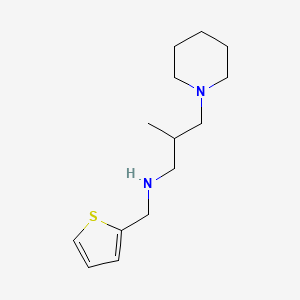
![4-(Benzyloxy)-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14895064.png)


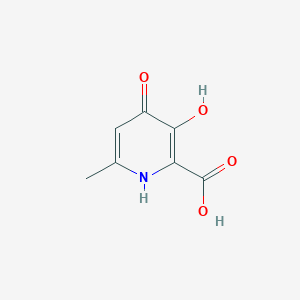
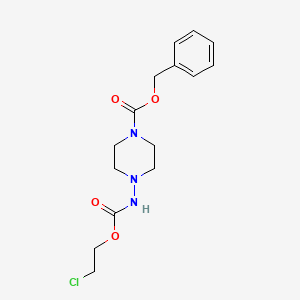
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
